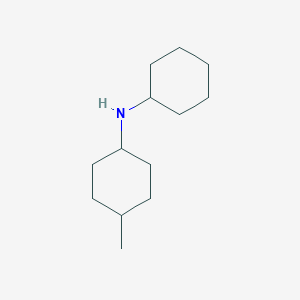

N-cyclohexyl-4-methylcyclohexan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-cyclohexyl-4-methylcyclohexan-1-amine” is a chemical compound with the molecular formula C13H25N . It is also known as “4-Methylcyclohexanamine” and has a molecular weight of 195.34 .

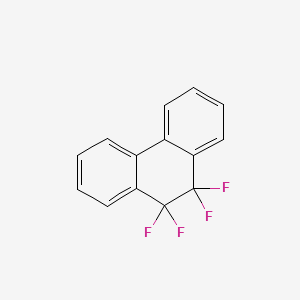

Molecular Structure Analysis

The molecular structure of “N-cyclohexyl-4-methylcyclohexan-1-amine” consists of a cyclohexane ring with a methyl group (CH3) and an amine group (NH2) attached .Physical And Chemical Properties Analysis

“N-cyclohexyl-4-methylcyclohexan-1-amine” has a molecular weight of 195.34 . More detailed physical and chemical properties were not found in the sources I accessed.Aplicaciones Científicas De Investigación

Chemical Synthesis and Transformations

N-cyclohexyl-4-methylcyclohexan-1-amine derivatives have been synthesized through various chemical reactions, demonstrating the compound's utility in organic synthesis. For example, the solvent-free synthesis of N-cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives has been achieved in good to high yields using N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide and poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) as catalysts under room temperature conditions (Ghorbani‐Vaghei & Amiri, 2014). This highlights the role of specific catalysts in facilitating efficient and environmentally friendly synthesis pathways for compounds related to N-cyclohexyl-4-methylcyclohexan-1-amine.

Enzymatic Cascade Reactions

The synthesis of chiral amines, including structures similar to N-cyclohexyl-4-methylcyclohexan-1-amine, has been explored using enzyme cascade reactions. One study showed the combination of enoate reductase and amine transaminase enzymes to access optically pure amines with complex chiral centers, underscoring the potential of biocatalysis in creating high-value chiral compounds (Skalden et al., 2016). This approach exemplifies the advancements in enzymatic methods for synthesizing structurally complex and optically active amines.

Material Science and Catalysis

In material science and catalysis, derivatives of N-cyclohexyl-4-methylcyclohexan-1-amine have been explored for their roles in various catalytic processes. Research has been conducted on the development of novel ligands and catalysts that include structures derived from N-cyclohexyl-4-methylcyclohexan-1-amine for applications such as ethylene tetramerization, highlighting the importance of structural modifications at the molecular level for enhancing catalytic performance and selectivity (Kuhlmann et al., 2007). Such studies demonstrate the compound's relevance in designing efficient catalytic systems for industrial chemical processes.

Advanced Organic Reactions

Advanced organic reaction mechanisms have also been explored using N-cyclohexyl-4-methylcyclohexan-1-amine and its derivatives as key intermediates or reactants. The understanding of complex reaction pathways, such as ring-opening cyclizations and hydroamination processes, has been enhanced through studies focusing on compounds related to N-cyclohexyl-4-methylcyclohexan-1-amine. These investigations provide insights into the reactivity and potential applications of these compounds in synthesizing novel organic materials and pharmaceuticals (Nambu et al., 2014).

Propiedades

IUPAC Name |

N-cyclohexyl-4-methylcyclohexan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N/c1-11-7-9-13(10-8-11)14-12-5-3-2-4-6-12/h11-14H,2-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDKRRVVHQZKQCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10525592 |

Source

|

| Record name | N-Cyclohexyl-4-methylcyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10525592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-4-methylcyclohexan-1-amine | |

CAS RN |

86822-65-3 |

Source

|

| Record name | N-Cyclohexyl-4-methylcyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10525592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1315330.png)

![Ethyl 6-bromo-2-methylimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B1315332.png)

![Ethyl 2-Methyl-6-nitroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1315333.png)